2-Chloro-2',6'-dimethylbenzophenone
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Overview
Description
2-Chloro-2’,6’-dimethylbenzophenone is a chemical compound that belongs to the benzophenone family. It is widely used in various fields due to its unique chemical properties. This compound is known for its versatility and is utilized in scientific research, organic synthesis, and photodynamic therapy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-2’,6’-dimethylbenzophenone typically involves the chlorination of 2,6-dimethylbenzophenone. One common method includes the reaction of 2,6-dimethylbenzophenone with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
- Dissolve 2,6-dimethylbenzophenone in an appropriate solvent such as dichloromethane.
- Add thionyl chloride dropwise to the solution while maintaining the temperature at reflux.
- Continue the reaction for several hours until the completion is confirmed by thin-layer chromatography (TLC).
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of 2-Chloro-2’,6’-dimethylbenzophenone may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-2’,6’-dimethylbenzophenone undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the carbonyl group can yield alcohols.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide (NaOMe) or ammonia (NH3) in methanol.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether.
Major Products
Substitution: Formation of 2-methoxy-2’,6’-dimethylbenzophenone.
Oxidation: Formation of 2-chloro-2’,6’-dimethylbenzoic acid.
Reduction: Formation of 2-chloro-2’,6’-dimethylbenzyl alcohol.
Scientific Research Applications
2-Chloro-2’,6’-dimethylbenzophenone is used in various scientific research applications:
Chemistry: As an intermediate in organic synthesis and as a photoinitiator in polymer chemistry.
Biology: In studies involving photodynamic therapy, where it acts as a photosensitizer.
Industry: Utilized in the production of UV-curable coatings, adhesives, and inks.
Mechanism of Action
The mechanism of action of 2-Chloro-2’,6’-dimethylbenzophenone involves its ability to absorb UV light and generate reactive oxygen species (ROS). These ROS can induce oxidative stress in biological systems, leading to cell damage or death. The compound’s molecular targets include cellular membranes, proteins, and DNA, where it can cause structural and functional alterations.
Comparison with Similar Compounds
Similar Compounds
Benzophenone: A parent compound with similar photophysical properties but lacks the chlorine and methyl substituents.
2,4-Dichlorobenzophenone: Contains two chlorine atoms, leading to different reactivity and applications.
4-Methylbenzophenone: Has a single methyl group, affecting its chemical behavior and uses.
Uniqueness
2-Chloro-2’,6’-dimethylbenzophenone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both chlorine and methyl groups enhances its reactivity and makes it suitable for specialized applications in photodynamic therapy and organic synthesis.
Properties
IUPAC Name |
(2-chlorophenyl)-(2,6-dimethylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO/c1-10-6-5-7-11(2)14(10)15(17)12-8-3-4-9-13(12)16/h3-9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHXYKSFNXPQYCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(=O)C2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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